molecular formula C17H17N3O2S B4393828 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide

Cat. No. B4393828
M. Wt: 327.4 g/mol
InChI Key: WWOOJOXCWUGMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It is a member of the oxadiazole family, which is known for its diverse biological activities such as antifungal, antibacterial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its biological activity by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, the compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been found to modulate the activity of GABA receptors, which are important for neurotransmission in the brain.
Biochemical and Physiological Effects:
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. The compound has also been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic processes. Additionally, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide has been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide in lab experiments is its diverse biological activity. The compound has been found to exhibit various therapeutic properties, which makes it a promising candidate for drug development. Additionally, the synthesis of the compound is relatively straightforward, and it can be easily purified by recrystallization or column chromatography.
One of the limitations of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of the compound for biological assays. Additionally, the compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the scientific research of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its mechanism of action in more detail to identify its molecular targets and signaling pathways. Additionally, future research could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.

Scientific Research Applications

N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide has been studied extensively for its potential as a therapeutic agent. It has shown promising results in various scientific research areas such as cancer therapy, antimicrobial activity, and neuroprotection. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown potent antimicrobial activity against various bacterial and fungal strains. Additionally, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12(2)20(17(21)14-9-6-10-23-14)11-15-18-16(19-22-15)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOJOXCWUGMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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